molecular formula C10H13NO3S B13722878 N-Cyclopropyl-4-hydroxy-3-methylbenzenesulfonamide

N-Cyclopropyl-4-hydroxy-3-methylbenzenesulfonamide

Cat. No.: B13722878
M. Wt: 227.28 g/mol
InChI Key: RDFPDXUWVMVVAM-UHFFFAOYSA-N
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Description

N-Cyclopropyl-4-hydroxy-3-methylbenzenesulfonamide is an organic compound with the molecular formula C10H13NO2S It is characterized by a cyclopropyl group attached to a benzene ring, which is further substituted with a hydroxyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-4-hydroxy-3-methylbenzenesulfonamide typically involves the reaction of cyclopropylamine with 4-hydroxy-3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-4-hydroxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Cyclopropyl-4-hydroxy-3-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4-hydroxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The cyclopropyl group can enhance the binding affinity of the compound to certain enzymes or receptors, thereby modulating their activity. The hydroxyl and sulfonamide groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopropyl-4-methylbenzenesulfonamide: Lacks the hydroxyl group, which may affect its reactivity and binding properties.

    N-Cyclopropyl-4-hydroxybenzenesulfonamide: Lacks the methyl group, potentially altering its steric and electronic characteristics.

    N-Cyclopropyl-3-methylbenzenesulfonamide: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.

Uniqueness

N-Cyclopropyl-4-hydroxy-3-methylbenzenesulfonamide is unique due to the presence of both a hydroxyl group and a methyl group on the benzene ring. This combination of functional groups can enhance its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

N-cyclopropyl-4-hydroxy-3-methylbenzenesulfonamide

InChI

InChI=1S/C10H13NO3S/c1-7-6-9(4-5-10(7)12)15(13,14)11-8-2-3-8/h4-6,8,11-12H,2-3H2,1H3

InChI Key

RDFPDXUWVMVVAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2CC2)O

Origin of Product

United States

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